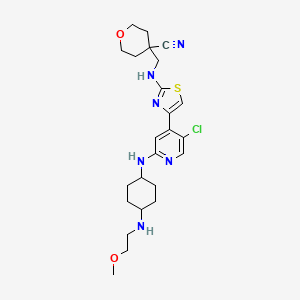
JSH-150
Descripción general
Descripción
JSH-150 es un inhibidor altamente selectivo de la cinasa dependiente de ciclina 9 (CDK9), con una concentración inhibitoria (IC50) de 1 nanomolar. Este compuesto ha mostrado un potencial significativo en la inhibición de la proliferación de varias líneas celulares cancerosas, lo que lo convierte en un candidato prometedor para la investigación y el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
JSH-150 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de CDK9 y sus efectos en los procesos celulares.
Biología: Se emplea en la investigación para comprender el papel de CDK9 en la regulación del ciclo celular y la apoptosis.
Medicina: Se investiga su potencial como agente anticancerígeno, particularmente en el tratamiento de la leucemia y otros cánceres.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en programas de descubrimiento de fármacos
Mecanismo De Acción
JSH-150 ejerce sus efectos inhibiendo selectivamente CDK9, una cinasa involucrada en la regulación de la elongación de la transcripción. Al inhibir CDK9, this compound evita la fosforilación de la ARN polimerasa II, lo que lleva a la supresión de la transcripción de genes involucrados en la proliferación y supervivencia celular. Esto da como resultado el arresto del ciclo celular y la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
JSH-150 plays a significant role in biochemical reactions, particularly as an inhibitor of CDK9 . It interacts with CDK9 kinase, a member of the cyclin-dependent kinase family, which plays a crucial role in regulating gene expression . The interaction between this compound and CDK9 is characterized by high selectivity and potency, with this compound exhibiting an IC50 of 1 nM against CDK9 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK9, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to exhibit potent antiproliferative activities in solid tumor cell lines such as melanoma, squamous, neuroblastoma, GIST, and colon cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CDK9, leading to the inhibition of this enzyme . This inhibition results in changes in gene expression, particularly genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exhibit its inhibitory effects on CDK9 in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain doses, this compound can almost completely suppress tumor progression
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CDK9 . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are currently under study.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JSH-150 implica múltiples pasos, comenzando con la preparación de compuestos intermediosLas condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para volúmenes más grandes, asegurar la pureza del producto final e implementar medidas de control de calidad para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
JSH-150 principalmente experimenta reacciones de sustitución, donde los grupos funcionales en la molécula son reemplazados por otros grupos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes
Reacciones de sustitución: Estas reacciones a menudo involucran reactivos como agentes halogenantes y nucleófilos. Las condiciones típicamente incluyen el uso de solventes orgánicos y temperaturas controladas.
Reacciones de oxidación: Los agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio se pueden utilizar en condiciones ácidas o básicas.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente en condiciones anhidras
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden modificar el estado de oxidación de átomos específicos dentro de la molécula .
Comparación Con Compuestos Similares
Compuestos similares
Tacaciclib: Otro inhibidor de CDK con actividad antineoplásica.
Eciruciclib: Un inhibidor de CDK con propiedades antitumorales.
Lerociclib dihidrocloruro: Un inhibidor potente y selectivo de CDK4 y CDK6.
Voruciclib hidrocloruro: Un inhibidor de CDK activo por vía oral y selectivo
Unicidad de JSH-150
This compound destaca por su alta selectividad para CDK9, con una IC50 de 1 nanomolar. Esta alta selectividad reduce la probabilidad de efectos fuera del objetivo, lo que lo convierte en una herramienta más precisa para estudiar los procesos mediados por CDK9 y un candidato prometedor para la terapia contra el cáncer dirigida .
Propiedades
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZPPRQLIZLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the JSH-150 E. coli strain demonstrate resistance to vinylglycolate?
A1: The this compound strain lacks both L- and D-lactate dehydrogenases. [] Research suggests that vinylglycolate needs to be oxidized to 2-keto-3-butenoate by these enzymes to exert its inhibitory effect on the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The absence of these enzymes in this compound prevents this conversion, thus conferring resistance to vinylglycolate. []
Q2: What is the significance of the intact lactate transport system in the this compound E. coli strain?
A2: The intact lactate transport system in this compound demonstrates that the resistance to vinylglycolate isn't due to an inability to uptake the compound. [] Both radioactive lactate and vinylglycolate are actively transported into the bacteria. This finding further strengthens the argument that the resistance stems from the lack of lactate dehydrogenases, which are crucial for vinylglycolate's downstream inhibitory action. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



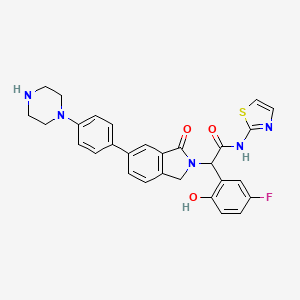

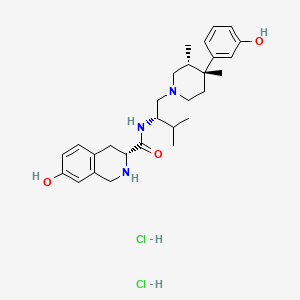

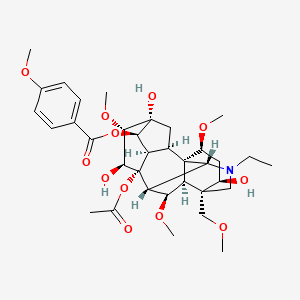
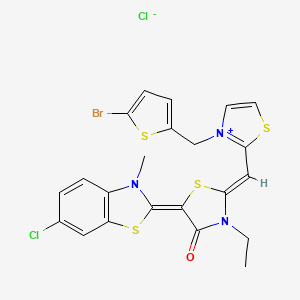
![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

